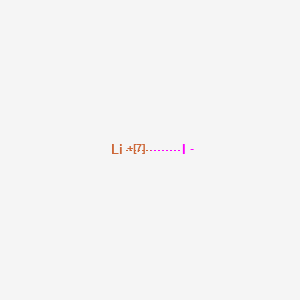

Lithium iodide (7LiI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium iodide: is a chemical compound composed of lithium and iodine, with the chemical formula LiI. It is a white crystalline solid that is highly soluble in water and other polar solvents. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is used in various applications, including as an electrolyte in high-temperature batteries and artificial pacemakers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Neutralization Method: This is the primary industrial method for producing lithium iodide. It involves reacting lithium carbonate or lithium hydroxide with hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H}_2\text{O} ] [ \text{Li}_2\text{CO}_3 + 2\text{HI} \rightarrow 2\text{LiI} + \text{H}_2\text{O} + \text{CO}_2 ] The resulting lithium iodide is then purified through evaporation and concentration .

-

Electrodialysis Metathesis: This method involves using an electrically driven membrane separation process. It is characterized by lower energy consumption and environmental benefits. The process achieves high purity lithium iodide under specific conditions, such as a membrane stack configuration and controlled operating voltage .

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions: Lithium iodide is useful in organic synthesis for cleaving carbon-oxygen bonds. For example, it can convert methyl esters to carboxylic acids: [ \text{RCO}_2\text{CH}_3 + \text{LiI} \rightarrow \text{RCO}_2\text{Li} + \text{CH}_3\text{I} ] Similar reactions apply to epoxides and aziridines .

-

Redox Reactions: In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the charging process .

Common Reagents and Conditions:

Hydriodic Acid (HI): Used in the neutralization method to produce lithium iodide.

Lithium Carbonate (Li2CO3) or Lithium Hydroxide (LiOH): Reacts with hydriodic acid to form lithium iodide.

Major Products:

Lithium Hydroxide (LiOH): Formed during the charging process in lithium-oxygen batteries.

Methyl Iodide (CH3I): Formed during the cleavage of methyl esters.

Aplicaciones Científicas De Investigación

Chemistry:

Electrolyte in Batteries: Lithium iodide is used as a solid-state electrolyte in high-temperature batteries and lithium-oxygen batteries due to its ability to facilitate the formation of lithium hydroxide and improve battery efficiency.

Biology and Medicine:

Artificial Pacemakers: Lithium iodide is the standard electrolyte in artificial pacemakers due to its long cycle life.

Radiocontrast Agent: Previously used in CT scans, though its use was discontinued due to renal toxicity.

Industry:

Neutron Detection: Used as a phosphor for neutron detection.

Dye-Sensitized Solar Cells: Employed in the electrolyte of dye-sensitized solar cells in a complex with iodine.

Mecanismo De Acción

Electrochemical Reactions:

- In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the charging process .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

- Lithium Fluoride (LiF)

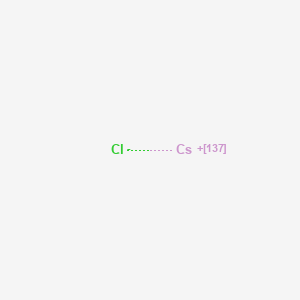

- Lithium Chloride (LiCl)

- Lithium Bromide (LiBr)

- Lithium Astatide (LiAt)

Comparison:

- Lithium Iodide vs. Lithium Fluoride/Chloride/Bromide: While all these compounds are lithium halides, lithium iodide is unique in its high solubility in water and polar solvents. It also has specific applications in high-temperature batteries and artificial pacemakers, which are not common for other lithium halides .

Propiedades

Número CAS |

29911-74-8 |

|---|---|

Fórmula molecular |

ILi |

Peso molecular |

133.9205 g/mol |

Nombre IUPAC |

lithium-7(1+);iodide |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1/i;1+0 |

Clave InChI |

HSZCZNFXUDYRKD-QMVMUTFZSA-M |

SMILES isomérico |

[7Li+].[I-] |

SMILES canónico |

[Li+].[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.